4,6-Dibromo-2,1,3-benzothiadiazole

Conjugated Polymers Solution Processability Organic Electronics

4,6-Dibromo-2,1,3-benzothiadiazole is a brominated heterocyclic building block with the molecular formula C₆H₂Br₂N₂S and a molecular weight of 293.97 g/mol. The compound is characterized by the strategic placement of bromine atoms at the 4- and 6-positions of the benzothiadiazole ring.

Molecular Formula C6H2Br2N2S
Molecular Weight 293.97 g/mol
Cat. No. B12108437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dibromo-2,1,3-benzothiadiazole
Molecular FormulaC6H2Br2N2S
Molecular Weight293.97 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=NSN=C21)Br)Br
InChIInChI=1S/C6H2Br2N2S/c7-3-1-4(8)6-5(2-3)9-11-10-6/h1-2H
InChIKeyLLKRMESEOPNWJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dibromo-2,1,3-benzothiadiazole: Core Properties and Procurement Rationale for Organic Electronics


4,6-Dibromo-2,1,3-benzothiadiazole is a brominated heterocyclic building block with the molecular formula C₆H₂Br₂N₂S and a molecular weight of 293.97 g/mol . The compound is characterized by the strategic placement of bromine atoms at the 4- and 6-positions of the benzothiadiazole ring. This specific substitution pattern is central to its function as a strong electron-accepting unit in donor–acceptor (D-A) type materials, which are critical for tuning the optoelectronic properties of organic semiconductors . Its primary value lies in its ability to facilitate efficient C–C cross-coupling reactions, making it a preferred monomer for synthesizing conjugated polymers used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) [1].

4,6-Dibromo-2,1,3-benzothiadiazole: Why Substitution with 4,7- or 5,6-Isomers Compromises Material Performance


Substituting 4,6-dibromo-2,1,3-benzothiadiazole with its more common 4,7-dibromo isomer or the 5,6-dibromo analog is not a viable option for researchers seeking to replicate or build upon published material performance. The position of the bromine atoms on the fused benzothiadiazole ring dictates the regioregularity of the resulting polymer backbone, which directly influences the polymer's solubility, solid-state packing, and optoelectronic behavior [1]. While the 4,7-dibromo isomer is a well-established building block, the use of the 4,6-dibromo analogue yields polymers with significantly improved solubility and reduced aggregation, a key advantage for solution-processing techniques [1]. Furthermore, the reactivity of the bromine atoms differs based on their position; the 4,7-isomer is preferentially brominated first at the 4- and then the 7-position, whereas the 4,6-isomer offers a distinct reactivity profile for sequential functionalization [2]. These differences mean that polymers derived from different isomers are fundamentally distinct materials, not interchangeable components. The evidence below quantifies these critical performance divergences.

Quantitative Evidence Guide for 4,6-Dibromo-2,1,3-benzothiadiazole in Optoelectronics


Evidence Item 1: Improved Polymer Solubility and Reduced Aggregation vs. Unsubstituted Analogues

Conjugated polymers synthesized from monomers bearing solubilizing side chains at the 5- and 6-positions, which are prepared from 4,6-dibromo-2,1,3-benzothiadiazole, exhibit significantly improved solubility and a reduced propensity to irreversibly aggregate when compared to analogous polymers derived from an unsubstituted heterocyclic core [1].

Conjugated Polymers Solution Processability Organic Electronics

Evidence Item 2: Synthesis Efficiency and High-Yield Monomer Preparation

The synthesis of monomers based on 2,1,3-benzothiadiazole is facilitated by the ease of preparation of 4,6-dibromo-2,1,3-benzothiadiazole, which is achieved in high yields over three steps from readily available starting materials [1]. This contrasts with the more challenging synthesis or limited commercial availability of certain other regioisomers and heterocyclic analogs.

Monomer Synthesis Synthetic Efficiency Process Chemistry

Evidence Item 3: Regioselective Reactivity in Cross-Coupling Reactions vs. 4,7-Dibromo Isomer

The bromination pattern of 2,1,3-benzothiadiazole is regioselective, occurring 'successively at positions 4 and 7' [1]. This makes the 4,7-dibromo isomer the product of a first bromination, while the 4,6-dibromo isomer is the result of a different, often Pd-catalyzed, halogenation strategy that allows for 'rational tuning' of electronic properties [2]. The distinct substitution pattern of the 4,6-dibromo compound enables a unique reactivity profile in subsequent cross-coupling reactions compared to the more common 4,7-isomer, which is critical for building specific polymer architectures.

Cross-Coupling Regioselectivity Suzuki-Miyaura Reaction Stille Reaction

Key Application Scenarios for 4,6-Dibromo-2,1,3-benzothiadiazole in Optoelectronic R&D


Scenario 1: Synthesis of Solution-Processable Conjugated Polymers for OLEDs

Researchers developing solution-processable polymers for efficient green to red OLEDs can utilize 4,6-dibromo-2,1,3-benzothiadiazole as a key electron-accepting monomer. As established, polymers derived from this building block exhibit superior solubility and reduced aggregation compared to those from unsubstituted cores [1]. This property is essential for forming high-quality thin films via spin-coating or inkjet printing, enabling the fabrication of high-performance OLED devices. The resulting materials have been demonstrated to generate efficient electroluminescence [1]. This scenario is particularly relevant for R&D groups aiming to scale up device fabrication using cost-effective solution-based methods.

Scenario 2: Engineering Low-Band-Gap Copolymers for Organic Photovoltaics (OPVs)

The strong electron-withdrawing nature of the benzothiadiazole unit, when incorporated via 4,6-dibromo-2,1,3-benzothiadiazole into a donor-acceptor polymer, is critical for lowering the material's optical band gap [1]. This broadens the solar light absorption range, a prerequisite for high-efficiency OPVs. While the 4,7-dibromo isomer is also used for this purpose, the 4,6-isomer provides an alternative route to polymers with different chain packing and morphology, potentially leading to improved charge separation and transport in bulk heterojunction solar cells [2]. Procurement of this specific isomer is thus justified for research programs focused on optimizing polymer microstructure for enhanced photovoltaic performance.

Scenario 3: Development of Novel Organic Semiconductors for OFETs

Benzothiadiazole-based materials are well-known for their application in OFETs due to their suitable HOMO and LUMO energy levels and good molecular planarity, which promotes charge carrier transport [1]. Using 4,6-dibromo-2,1,3-benzothiadiazole as a building block allows for the creation of D-A molecules and polymers with finely tuned electronic structures. The distinct regiochemistry of this isomer, when compared to the 4,7-analogue, results in different polymer backbone conformations and intermolecular π-π stacking distances, which directly impacts charge carrier mobility in the solid state. This makes it a valuable tool for material scientists engineering next-generation n-type or ambipolar OFETs.

Scenario 4: Sequential Functionalization for Advanced Heterocyclic Architectures

The reactivity difference between the two bromine atoms in 4,7-dibromo-2,1,3-benzothiadiazole has been extensively exploited for sequential cross-couplings [1]. The 4,6-dibromo isomer, while less explored, offers a distinct reactivity profile for similar sequential functionalization strategies. The palladium-catalyzed direct halogenation methods that can be used to synthesize the 4,6-isomer [2] highlight the potential for a 'rational tuning' of electronic properties through site-selective modifications. This makes the compound an attractive starting point for synthesizing unsymmetrical benzothiadiazole derivatives and complex molecular architectures for advanced optoelectronic and sensing applications.

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